molecular formula C8H8ClNO2S B5165654 2-(2-amino-5-chlorophenyl)sulfanylacetic acid

2-(2-amino-5-chlorophenyl)sulfanylacetic acid

Cat. No.: B5165654
M. Wt: 217.67 g/mol
InChI Key: AVXQREFAMKAFPA-UHFFFAOYSA-N
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Description

2-(2-amino-5-chlorophenyl)sulfanylacetic acid is an organic compound that features a sulfanylacetic acid moiety attached to a 2-amino-5-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-5-chlorophenyl)sulfanylacetic acid typically involves the reaction of 2-amino-5-chlorobenzenethiol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-5-chlorophenyl)sulfanylacetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-amino-5-chlorophenyl)sulfanylacetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-amino-5-chlorophenyl)sulfanylacetic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the amino and chloro groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-amino-5-chlorophenyl)acetic acid
  • 2-(2-amino-5-chlorophenyl)thioacetic acid
  • 2-(2-amino-5-chlorophenyl)sulfonylacetic acid

Uniqueness

2-(2-amino-5-chlorophenyl)sulfanylacetic acid is unique due to the presence of both an amino and a chloro group on the phenyl ring, as well as the sulfanylacetic acid moiety. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

2-(2-amino-5-chlorophenyl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2S/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXQREFAMKAFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)SCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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